2,3',4,5'-Tetramethoxystilbene

描述

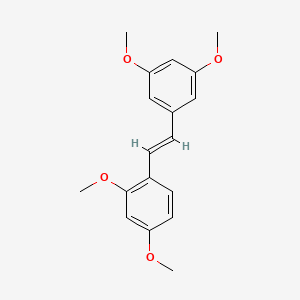

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBCWSHYEQUBLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186212 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24144-92-1, 20578-92-1 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,3',5'-Tetramethoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic analogue of resveratrol, a naturally occurring polyphenol. It has garnered significant interest in the scientific community for its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and the pathophysiology of certain cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, pharmacological activities, and experimental protocols related to TMS, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24144-92-1 | [1][2][3] |

| Molecular Formula | C18H20O4 | [1][2][3] |

| Molecular Weight | 300.35 g/mol | [1][2] |

| Melting Point | 78-79 °C | [1] |

| Boiling Point | 459.9 ± 40.0 °C (Predicted) | [1] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage | Store at -20°C, sealed in a dry environment. Stable for ≥ 4 years. | [1][3] |

Solubility

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3] |

| Ethanol | 400 µg/mL | [3] |

| DMF:PBS (pH 7.2) (1:1) | 500 µg/mL | [3] |

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound is its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1.[2][4]

CYP1B1 Inhibition

TMS is a competitive inhibitor of CYP1B1, demonstrating high selectivity over other CYP1A subfamily members.[4] This selectivity makes it a valuable tool for studying the specific roles of CYP1B1 in various physiological and pathological processes.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 6 nM | Human CYP1B1 | [2][4] |

| Ki | 3 nM | Human CYP1B1 | [4] |

| IC50 | 300 nM | Human CYP1A1 | [4] |

| IC50 | 3.1 µM | Human CYP1A2 | [4] |

Anticancer Activity

TMS has demonstrated promising anticancer properties, primarily attributed to its inhibition of CYP1B1, which is often overexpressed in tumor tissues.[2][5] Its mechanisms of action in cancer cells include:

-

Induction of Apoptosis: In human breast cancer cells (MCF-7), TMS has been shown to induce apoptosis. This process involves the upregulation of pro-apoptotic proteins such as Noxa and Bim, and the translocation of Bax from the cytosol to the mitochondria, which are key events in the intrinsic apoptotic pathway.[6]

-

Inhibition of Carcinogen Activation: By inhibiting CYP1B1, TMS can prevent the metabolic activation of pro-carcinogens, such as benzo[a]pyrene, into their ultimate carcinogenic forms.[1][4]

Cardiovascular Effects

In animal models, TMS has been shown to have beneficial cardiovascular effects. In spontaneously hypertensive rats, daily injections of TMS reduced systolic blood pressure.[1] Furthermore, in a model of deoxycorticosterone acetate (DOCA)-salt-induced hypertension, TMS normalized systolic blood pressure, and inhibited cardiovascular and kidney hypertrophy.[1][2] This effect is linked to the inhibition of CYP1B1-mediated generation of reactive oxygen species (ROS) and subsequent downstream signaling.[2]

Signaling Pathways

The biological effects of this compound are mediated through its influence on specific signaling pathways.

Apoptosis Induction in Cancer Cells

In breast cancer cells, TMS triggers the intrinsic pathway of apoptosis.

Caption: TMS induces apoptosis via upregulation of Bim and Noxa, leading to Bax translocation.

Attenuation of Hypertensive Signaling

In the context of hypertension, TMS ameliorates pathological signaling by inhibiting CYP1B1-mediated oxidative stress.

Caption: TMS inhibits CYP1B1, reducing ROS and MAPK activity, thus attenuating hypertension.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

In Vitro CYP1B1 Inhibition Assay (EROD Assay)

This protocol is adapted from studies measuring the inhibition of CYP1-mediated 7-ethoxyresorufin O-deethylation (EROD) activity.[7]

Objective: To determine the inhibitory effect of TMS on CYP1B1 activity.

Materials:

-

Human recombinant CYP1B1 enzyme

-

7-ethoxyresorufin (substrate)

-

NADPH regenerating system

-

This compound (test compound)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing the human recombinant CYP1B1 enzyme in a suitable buffer.

-

Add varying concentrations of TMS to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding 7-ethoxyresorufin and the NADPH regenerating system.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the fluorescence of the product, resorufin.

-

Calculate the percent inhibition for each TMS concentration and determine the IC50 value.

Caption: Workflow for determining the IC50 of TMS for CYP1B1 inhibition using an EROD assay.

Cell Viability Assay in MCF-7 Cells

This protocol is a general guide based on standard cell viability assays used in cancer research.[8][9]

Objective: To assess the effect of TMS on the viability of MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of TMS. Include a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control and calculate the IC50 value for cell growth inhibition.

In Vivo Hypertension Study in Rats

This protocol is based on a study investigating the effect of TMS on DOCA-salt-induced hypertension in rats.[1][2]

Objective: To evaluate the in vivo efficacy of TMS in reducing blood pressure in a rat model of hypertension.

Animal Model:

-

Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and high-salt drinking water.

Treatment:

-

Administer TMS (e.g., 300 µg/kg) via intraperitoneal injection every third day, starting at a designated time point after the induction of hypertension.[1][2]

-

A control group should receive vehicle injections.

Measurements:

-

Monitor systolic blood pressure weekly using the tail-cuff method.

-

At the end of the study, collect tissues (e.g., aorta, heart, kidney) for analysis of CYP1B1 activity, oxidative stress markers, and histological changes.

Conclusion

This compound is a potent and selective inhibitor of CYP1B1 with significant potential as a pharmacological tool and a lead compound for the development of novel therapeutics for cancer and cardiovascular diseases. The information and protocols provided in this guide are intended to facilitate further research into the promising biological activities of this compound.

References

- 1. 2,3′,4,5′-Tetramethoxystilbene prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents deoxycorticosterone-salt-induced hypertension: contribution of cytochrome P-450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent inhibition of human cytochrome P450 1B1 by tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ejournal.lucp.net [ejournal.lucp.net]

- 9. files.eric.ed.gov [files.eric.ed.gov]

Unveiling the Core Mechanism of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methylated derivative of resveratrol, has emerged as a compound of significant interest in oncological research. Its primary mechanism of action revolves around the potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide array of human tumors. This targeted inhibition disrupts critical cellular processes, leading to anti-cancer effects. This technical guide provides an in-depth exploration of the core mechanism of action of TMS, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Potent and Selective Inhibition of CYP1B1

The central tenet of this compound's biological activity is its function as a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an extrahepatic enzyme that is frequently overexpressed in tumor tissues, playing a crucial role in the metabolic activation of pro-carcinogens and the pathophysiology of cancer.[2][3]

TMS exhibits a high degree of selectivity for CYP1B1 over other CYP1A family enzymes, as demonstrated by its inhibitory concentrations.

Table 1: Inhibitory Activity of this compound against Cytochrome P450 Enzymes

| Enzyme | IC50 Value | Ki Value | Selectivity vs. CYP1B1 |

| CYP1B1 | 6 nM | 3 nM | - |

| CYP1A1 | 300 nM | Not Reported | 50-fold |

| CYP1A2 | 3.1 µM | Not Reported | ~517-fold |

Data sourced from MedChemExpress and related publications.[1]

The competitive nature of this inhibition, indicated by the low Ki value, suggests that TMS directly competes with substrates for the active site of the CYP1B1 enzyme.[3] This potent and selective inhibition forms the foundation of its anti-cancer properties.

Downstream Signaling and Cellular Consequences

The inhibition of CYP1B1 by this compound initiates a cascade of downstream events that culminate in anti-tumorigenic outcomes. While the complete signaling network is an active area of research, current evidence points towards the modulation of reactive oxygen species (ROS) production and the induction of apoptosis.

Modulation of ROS and MAPK Signaling

CYP1B1 is involved in the metabolism of various endogenous and exogenous compounds, a process that can lead to the generation of reactive oxygen species (ROS). Overexpression of CYP1B1 in cancer cells can contribute to oxidative stress, which can paradoxically promote tumor growth and survival. Inhibition of CYP1B1 by TMS is proposed to reduce this ROS production. Furthermore, studies on similar CYP1B1 inhibitors have shown a subsequent decrease in the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are critical for cell proliferation and survival.[2]

Induction of Apoptosis

A key consequence of TMS treatment in cancer cells is the induction of programmed cell death, or apoptosis.[4] The cytotoxic effects of TMS are significantly enhanced in cells with higher CYP1B1 expression. This suggests that the metabolic activation of TMS by CYP1B1 into a more cytotoxic metabolite may contribute to its apoptotic-inducing activity.[4] While the precise apoptotic pathway is not fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, a common outcome of cellular stress and damage.

Visualizing the Mechanism of Action

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of this compound.

Caption: General workflow for a cell viability assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

This assay is used to determine the inhibitory effect of TMS on CYP1B1 activity.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-Ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Resorufin (standard)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP1B1, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 7-ethoxyresorufin.

-

After a set incubation time (e.g., 10-20 minutes), start the enzymatic reaction by adding NADPH.

-

Stop the reaction by adding a suitable solvent like acetonitrile.

-

Measure the fluorescence of the product, resorufin, using an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[5]

-

A standard curve using known concentrations of resorufin is used to quantify the amount of product formed.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the TMS concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of TMS on cancer cell lines.

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TMS (and a vehicle control, DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

Materials:

-

Cancer cells treated with TMS

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative expression of the target proteins.

Conclusion and Future Directions

This compound demonstrates a clear and potent mechanism of action centered on the selective inhibition of CYP1B1. This targeted approach leads to the suppression of cancer cell proliferation and the induction of apoptosis, highlighting its potential as a chemotherapeutic or chemopreventive agent. Future research should focus on further delineating the downstream signaling pathways affected by TMS and evaluating its efficacy and safety in preclinical and clinical settings. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug development.

References

- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of human cytochrome P450 1B1 expression by 2,4,3',5'-tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethoxyresorufin-O-Deethylase (EROD) Assay Selective for CYP1A1/A2 Activity [bio-protocol.org]

A Comprehensive Technical Guide to the Biological Activity of 2,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community due to its potent and selective biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the biological activity of TMS, with a focus on its mechanism of action as a cytochrome P450 1B1 (CYP1B1) inhibitor and an inducer of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Biological Activity: Potent and Selective CYP1B1 Inhibition

TMS is a potent and selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and overexpressed in a variety of human tumors.[1][2][3][4] Its high selectivity for CYP1B1 over other CYP1A family enzymes makes it a valuable tool for studying CYP1B1 function and a promising candidate for cancer chemoprevention.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of TMS against CYP enzymes has been quantified in several studies. The following table summarizes the key inhibition constants.

| Enzyme | IC50 | Ki | Selectivity vs. CYP1B1 | Reference |

| CYP1B1 | 6 nM | 3 nM | - | [1][3] |

| CYP1A1 | 300 nM | - | 50-fold | [1][3] |

| CYP1A2 | 3.1 µM | - | ~517-fold | [1] |

Mechanism of Carcinogen Activation by CYP1B1 and Inhibition by TMS

CYP1B1 plays a crucial role in the metabolic activation of pro-carcinogens, such as benzo[a]pyrene (B[a]P), converting them into highly reactive carcinogenic metabolites that can bind to DNA and initiate tumorigenesis.[2] TMS competitively inhibits this process, thereby preventing the formation of these harmful metabolites.

Anticancer Activity: Induction of Apoptosis

Beyond its role in inhibiting carcinogen activation, TMS exhibits direct anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[8] This is a key mechanism for its therapeutic potential.

Quantitative Anticancer Data

The cytotoxic effects of TMS have been evaluated in various cancer cell lines.

| Cell Line | Activity Assessed | IC50 | Reference |

| Human Colon Cancer | Cell Growth Inhibition | 0.8 µg/ml | [5] |

| MCF-7 (Breast Cancer) | Reduction in Tumor Volume (Xenografts) | Up to 53% | [2] |

Signaling Pathway: The Intrinsic Apoptotic Pathway

Studies have shown that TMS induces apoptosis in breast cancer cells through the intrinsic, or mitochondrial, pathway.[8] This pathway is initiated by cellular stress and involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

TMS treatment leads to:

-

Increased expression of pro-apoptotic proteins: Noxa and Bim.

-

Translocation of Bax to the mitochondria: Bax moves from the cytosol to the mitochondrial membrane.

-

Cleavage of Bax: The full-length p21 form of Bax is cleaved to a truncated and more potent p18 form.[8]

These events lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptotic cell death.

Other Biological Activities

Anti-Hypertensive Effects

In a study on deoxycorticosterone-salt-induced hypertension in rats, TMS administration normalized systolic blood pressure.[9] This effect was associated with a decrease in CYP1B1 activity in the aorta, heart, and kidney, suggesting a link between CYP1B1 and hypertension.[9]

Antioxidant Properties

While TMS is a methylated derivative of the known antioxidant resveratrol, its direct antioxidant activity appears to be less pronounced. However, its ability to inhibit CYP1B1, an enzyme that can generate reactive oxygen species (ROS), suggests an indirect antioxidant effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TMS.

CYP1B1 Inhibition Assay (In Vitro)

This protocol is based on the use of recombinant human CYP1B1 and a fluorogenic substrate.

Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system

-

Fluorogenic substrate (e.g., 7-Ethoxyresorufin)

-

TMS (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP1B1 enzyme in a suitable buffer.

-

Add varying concentrations of TMS to the wells of the microplate. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of the reaction for each TMS concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TMS concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of TMS on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

TMS (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TMS. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by DAPI Staining

This protocol allows for the visualization of apoptotic nuclear morphology.

Materials:

-

Cancer cells cultured on coverslips or in chamber slides

-

TMS

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Treat the cells with TMS for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Stain the cells with DAPI solution for 5 minutes in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins like Bax, Bim, and Noxa.

Materials:

-

TMS-treated and control cell pellets

-

Lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bim, anti-Noxa, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the anticancer activity of a compound like TMS.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, primarily due to its potent and selective inhibition of CYP1B1 and its ability to induce apoptosis in cancer cells via the intrinsic pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the biological activities and therapeutic applications of this promising compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical use.

References

- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. "What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade | Technology Networks [technologynetworks.com]

2,3',4,5'-Tetramethoxystilbene: A Potent and Selective CYP1B1 Inhibitor for Therapeutic Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology and other therapeutic areas due to its overexpression in a wide array of human tumors and its role in the metabolic activation of procarcinogens.[1][2][3] This enzyme, primarily found in extrahepatic tissues, is implicated in the pathogenesis of hormone-related cancers and contributes to resistance against established anti-cancer drugs.[4] Consequently, the development of potent and selective CYP1B1 inhibitors is a promising strategy for both cancer chemoprevention and chemotherapy.[1][4] Among the inhibitors identified, 2,3',4,5'-tetramethoxystilbene (TMS), a synthetic analog of resveratrol, has demonstrated remarkable potency and selectivity for CYP1B1, making it a valuable tool for research and a potential candidate for therapeutic development.[2][5][6][7] This technical guide provides a comprehensive overview of TMS as a CYP1B1 inhibitor, detailing its inhibitory profile, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Quantitative Inhibitory Profile of this compound

The efficacy of an inhibitor is quantitatively defined by its IC50 and Ki values. TMS has been shown to be a highly potent and selective inhibitor of CYP1B1. The following tables summarize the key quantitative data from in vitro studies.

| Inhibitory Activity of TMS against CYP1B1 | |

| Parameter | Value |

| IC50 | 6 nM |

| Ki | 3 nM |

| Inhibition Type | Competitive |

Table 1: Potency and mechanism of TMS as a CYP1B1 inhibitor. Data sourced from multiple studies.[2][5][6]

| Selectivity Profile of TMS against other CYP Isoforms | |

| CYP Isoform | IC50 Value |

| CYP1A1 | 300 nM |

| CYP1A2 | 3.1 µM (3100 nM) |

Table 2: Comparative IC50 values of TMS against related CYP1A isoforms, demonstrating its high selectivity for CYP1B1.[2][5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of CYP1B1 inhibition. Below are protocols for key assays used to characterize inhibitors like TMS.

CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylation - EROD Assay)

This assay is a standard method to determine the catalytic activity of CYP1A and CYP1B1 enzymes.

Principle: The assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product, resorufin. The rate of resorufin formation is proportional to the enzyme activity.

Materials:

-

Recombinant human CYP1B1 enzyme (or microsomes from cells expressing CYP1B1)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

7-ethoxyresorufin (EROD substrate)

-

This compound (TMS) or other test inhibitors

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer.

-

Add varying concentrations of TMS to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the recombinant CYP1B1 enzyme or microsomes to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of the NADPH regenerating system and 7-ethoxyresorufin.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of TMS on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

TMS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometer (absorbance at ~570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TMS for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of specific proteins in response to TMS treatment.

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by their transfer to a membrane. The membrane is then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cell lysates from TMS-treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Electrotransfer system and transfer buffer

-

Membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-Bax, anti-Bim, anti-actin)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like actin.

Signaling Pathways and Mechanisms of Action

The inhibitory action of TMS on CYP1B1 initiates a cascade of downstream effects that contribute to its anti-cancer properties. The following diagrams illustrate the key signaling pathways and experimental workflows.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene: Structural Analogs and Derivatives as Potent Bioactive Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated derivative of resveratrol, has emerged as a promising scaffold in medicinal chemistry, primarily due to its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the activation of pro-carcinogens and overexpressed in a variety of tumors. This technical guide provides a comprehensive overview of TMS, its structural analogs, and derivatives, focusing on their synthesis, biological activities, and mechanisms of action. We present a compilation of quantitative data, including inhibitory concentrations and pharmacokinetic parameters, to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for the synthesis and key biological assays are provided to enable researchers to replicate and build upon existing findings. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds and outlines a typical preclinical workflow for their evaluation as potential therapeutic agents.

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their diverse pharmacological properties. Resveratrol, a well-known stilbenoid found in grapes and red wine, exhibits cardioprotective, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activity.

Among these, this compound (TMS) has distinguished itself as a highly potent and selective inhibitor of CYP1B1.[1] This enzyme plays a crucial role in the metabolic activation of environmental procarcinogens and is overexpressed in numerous human cancers, making it an attractive target for cancer chemoprevention and therapy. This guide delves into the technical details of TMS and its derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Data

The following tables summarize the in vitro biological activity and pharmacokinetic parameters of this compound and its structural analogs.

Table 1: Cytochrome P450 Inhibition by Tetramethoxystilbene and Analogs

| Compound | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) | CYP1A2 IC₅₀ (µM) | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) | Reference(s) |

| This compound (TMS) | 6 | 300 | 3.1 | 50 | 517 | [1] |

| 2,2',4,6'-Tetramethoxystilbene | 2 | 350 | 0.17 | 175 | 85 | |

| Rhapontigenin | 9000 | 400 | 160 | 0.04 | 0.02 | [1] |

Table 2: Cytotoxicity of Tetramethoxystilbene Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| 3,5,4'-Trimethoxy-trans-stilbene | A549 | Lung | >100 | |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | A549 | Lung | 25.3 | |

| 3,5,4'-Trimethoxy-trans-stilbene | HCT-15 | Colon | 48.7 | |

| 3,5,2',4'-Tetramethoxy-trans-stilbene | HCT-15 | Colon | 15.8 |

Table 3: Pharmacokinetic Parameters of Methoxy-Stilbene Derivatives in Rats

| Compound | Dosing Route | Dose | Cₘₐₓ (ng/mL) | t₁/₂ (min) | AUC (ng·h/mL) | F (%) | Reference(s) |

| trans-2,3-Dimethoxystilbene | IV | 4 mg/kg | - | 288.9 ± 92.9 | - | - | [2] |

| trans-2,3-Dimethoxystilbene | Oral | 10 mg/kg | 37.5 ± 23.7 | - | - | 2.22 ± 2.13 | [2] |

| trans-3,4-Dimethoxystilbene | IV | 4 mg/kg | - | - | - | - | [2] |

| trans-3,4-Dimethoxystilbene | Oral | 10 mg/kg | - | - | - | < 2.22 | [2] |

| Pinostilbene | IV | 5 mg/kg | - | - | - | - | [3] |

| Pinostilbene | IV | 10 mg/kg | - | - | - | - | [3] |

| Pinostilbene | Oral | 50 mg/kg | - | - | - | 1.87 ± 2.67 | [3] |

| Pterostilbene | IV | 2.5 mg/kg | - | 93.9 ± 22.3 | - | - | [4] |

| Pterostilbene | Oral | 15 mg/kg | - | - | - | 15.9 ± 7.8 | [4] |

| Rhapontigenin | IV | 10 mg/kg | - | 1518.6 ± 87.6 | 8.39 ± 0.10 µg·h/mL | - | [5] |

| Piceatannol | IV | 10 mg/kg | - | 1192.8 ± 339.6 | 8.48 ± 2.48 µg·h/mL | - | [5] |

| Pinosylvin | IV | 10 mg/kg | - | 787.8 ± 123 | 5.23 ± 1.20 µg·h/mL | - | [5] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a general method for the synthesis of trans-stilbene derivatives, which can be adapted for this compound. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[6][7][8][9][10]

Materials:

-

Benzyltriphenylphosphonium chloride

-

Appropriately substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzyl bromide to synthesize the corresponding phosphonium salt)

-

Strong base (e.g., n-butyllithium, sodium hydride, or 50% sodium hydroxide solution)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Apparatus for inert atmosphere (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, propanol)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonium Ylide (Wittig Reagent): a. In a dry, inert atmosphere, dissolve the benzyltriphenylphosphonium chloride in the anhydrous solvent within the reaction vessel. b. Cool the solution in an ice bath. c. Slowly add the strong base to the stirred solution. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

Wittig Reaction: a. Dissolve the substituted benzaldehyde in the anhydrous solvent in a separate flask. b. Slowly add the benzaldehyde solution to the ylide solution at room temperature. c. Let the reaction mixture stir at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). c. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure trans-stilbene derivative.

CYP1B1 Inhibition Assay (7-Ethoxyresorufin O-deethylation - EROD)

This fluorometric assay measures the activity of CYP1B1 by quantifying the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials:

-

Human recombinant CYP1B1 enzyme (e.g., in microsomes or purified form)

-

7-Ethoxyresorufin (ER) substrate

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds (e.g., TMS and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol). b. Prepare working solutions of the test compounds at various concentrations. c. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Assay Protocol: a. In each well of the 96-well plate, add the potassium phosphate buffer. b. Add the human recombinant CYP1B1 enzyme. c. Add the test compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding the 7-ethoxyresorufin substrate and the NADPH regenerating system to all wells. f. Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) or in endpoint mode after a fixed incubation time at 37°C.

-

Data Analysis: a. Calculate the rate of resorufin formation (fluorescence units per minute). b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed the cells in a suitable culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting and Staining: a. Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use unstained and single-stained controls to set up the compensation and quadrants. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to quantify the percentage of cells in each quadrant:

- Annexin V- / PI- (viable cells)

- Annexin V+ / PI- (early apoptotic cells)

- Annexin V+ / PI+ (late apoptotic/necrotic cells)

- Annexin V- / PI+ (necrotic cells)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for TMS-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells.

Caption: Proposed mechanism of TMS-induced apoptosis.

Preclinical Development Workflow for Anticancer Stilbene Analogs

This workflow outlines a typical path for the preclinical evaluation of novel stilbene derivatives as potential anticancer agents.

Caption: Preclinical workflow for stilbene-based anticancer agents.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential in oncology. Their potent and selective inhibition of CYP1B1, coupled with their ability to induce apoptosis in cancer cells, makes them attractive candidates for further development as chemopreventive and therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, facilitating ongoing research and accelerating the translation of these promising molecules from the laboratory to the clinic. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action are warranted to fully realize the therapeutic potential of this fascinating class of stilbenoids.

References

- 1. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of pinostilbene in rat plasma by LC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 13. bosterbio.com [bosterbio.com]

In Silico Modeling of 2,3',4,5'-Tetramethoxystilbene and CYP1B1 Interaction: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the computational modeling of the interaction between 2,3',4,5'-Tetramethoxystilbene (TMS) and Cytochrome P450 1B1 (CYP1B1).

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a variety of human tumors and its limited presence in normal tissues. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis. Consequently, the inhibition of CYP1B1 is a promising strategy for cancer chemoprevention and therapy.

This compound (TMS), a synthetic analog of the naturally occurring stilbenoid resveratrol, has demonstrated potent and selective inhibitory activity against CYP1B1. In silico modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the molecular mechanisms underlying this inhibition. This guide provides a comprehensive overview of the in silico modeling of the TMS-CYP1B1 interaction, including detailed methodologies, quantitative data, and visualization of relevant pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound (TMS) against CYP1B1 and its selectivity over other CYP450 isoforms are critical parameters in its evaluation as a potential therapeutic agent. The following table summarizes the key quantitative data from various studies.

| Parameter | CYP1B1 | CYP1A1 | CYP1A2 | Reference |

| IC₅₀ | 6 nM | 300 nM | 3.1 µM | [1] |

| IC₅₀ | 2 nM | 350 nM | 170 nM | [2] |

| IC₅₀ | 3 nM (for EROD) | ~50-fold selective over CYP1A1 | ~520-fold selective over CYP1A2 | [3] |

| Kᵢ | 3 nM | - | - | [1] |

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. Kᵢ: Inhibition constant. A measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol outlines a typical molecular docking workflow for studying the interaction of TMS with CYP1B1 using AutoDock Vina.

3.1.1. Preparation of the Receptor (CYP1B1)

-

Obtain Protein Structure: The three-dimensional crystal structure of human CYP1B1 can be obtained from the Protein Data Bank (PDB; e.g., PDB ID: 3PM0).

-

Prepare the Receptor: The PDB file is processed to remove water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged. Gasteiger charges are computed and assigned to all atoms. The prepared structure is saved in the PDBQT format, which is required by AutoDock Vina.

3.1.2. Preparation of the Ligand (TMS)

-

Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a common format like SDF or MOL2.

-

Prepare the Ligand: The ligand structure is converted to the PDBQT format. This involves assigning Gasteiger charges, defining rotatable bonds, and merging non-polar hydrogens.

3.1.3. Docking Simulation

-

Define the Grid Box: A grid box is defined to encompass the active site of CYP1B1. The center of the grid is typically placed at the geometric center of the active site, which can be identified from the position of a co-crystallized ligand or by using active site prediction tools. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.

-

Run AutoDock Vina: The docking simulation is initiated using the prepared receptor and ligand files and the defined grid box parameters. AutoDock Vina will perform a conformational search to find the lowest energy binding poses of the ligand within the active site.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinities (in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur.

3.2.1. System Preparation

-

Initial Complex: The best-ranked docked pose of the TMS-CYP1B1 complex from the molecular docking study is used as the starting structure.

-

Force Field Selection: An appropriate force field is chosen to describe the interatomic interactions. Common choices for protein-ligand simulations include AMBER and CHARMM. The protein is parameterized using a standard protein force field (e.g., AMBER99SB-ILDN), and the ligand parameters are generated using a general force field like GAFF (General Amber Force Field).

-

Solvation: The protein-ligand complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

-

Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

3.2.2. Simulation Protocol

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a period of time. This allows the solvent molecules and ions to relax around the protein-ligand complex.

-

Production Run: A long production simulation (e.g., 100-200 ns) is run to collect data on the dynamic behavior of the system.

-

Analysis: The trajectory from the production run is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key interactions that are maintained throughout the simulation.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

CYP1B1 expression is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. TMS has been shown to modulate this pathway, contributing to its anti-cancer effects.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Tetramethoxystilbenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of tetramethoxystilbenes, a class of polyphenolic compounds that are derivatives of resveratrol. This document details the scientific journey from their initial identification to the experimental procedures for their extraction from natural matrices. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding of the methodologies.

Introduction to Tetramethoxystilbenes

Tetramethoxystilbenes are a group of stilbenoid compounds characterized by a 1,2-diphenylethylene backbone with four methoxy functional groups attached to the aromatic rings. These compounds are methylated analogues of resveratrol, a well-studied phytoalexin known for its diverse biological activities. The methylation of the hydroxyl groups of resveratrol can enhance its metabolic stability and bioavailability, leading to potentially improved pharmacological properties. This has made tetramethoxystilbenes a subject of growing interest in the fields of pharmacology and drug discovery.

Discovery and Key Natural Sources

The discovery of tetramethoxystilbenes in nature has been a gradual process, with different isomers being identified from various plant species over time.

(E)-3,4,3',5'-Tetramethoxystilbene and its (Z)-Isomer

A significant finding in the natural products chemistry of tetramethoxystilbenes was the isolation of (E)-3,4,3',5'-tetramethoxystilbene and its geometric isomer, (Z)-3,4,3',5'-tetramethoxystilbene, from the leaves of Eugenia rigida .[1][2][3] The (Z)-isomer was identified as a new natural product during this research.[1][2][3] Eugenia rigida is a plant belonging to the Myrtaceae family.[3]

2,3',4,5'-Tetramethoxystilbene

While many tetramethoxystilbene analogues are synthesized for pharmacological studies, the definitive natural source for this compound remains to be conclusively established in peer-reviewed literature. Some studies on the chemical constituents of the Combretum genus, such as Combretum zeyheri, have been conducted, but these have not yet reported the isolation of this compound.[4][5][6][7][8] Therefore, at present, this particular isomer is primarily known as a synthetic analogue of resveratrol.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of tetramethoxystilbenes in their natural sources is limited. The focus of many studies has been on the isolation and structural elucidation of these compounds rather than their quantification within the plant matrix.

| Compound | Natural Source | Plant Part | Reported Yield/Concentration | Reference |

| (E)-3,4,3',5'-Tetramethoxystilbene | Eugenia rigida | Leaves | Data not available in cited literature | [1][2][3] |

| (Z)-3,4,3',5'-Tetramethoxystilbene | Eugenia rigida | Leaves | Data not available in cited literature | [1][2][3] |

Note: The lack of quantitative data highlights a research gap in the phytochemical analysis of these compounds. Further studies are required to determine the concentration of tetramethoxystilbenes in Eugenia rigida and to explore other potential natural sources.

Experimental Protocols for Isolation

The isolation of tetramethoxystilbenes from their natural sources typically involves a series of chromatographic techniques. The following is a generalized protocol based on the bioassay-guided fractionation method used for the isolation of (E)- and (Z)-3,4,3',5'-tetramethoxystilbene from Eugenia rigida.

General Experimental Workflow

The isolation process can be broken down into several key stages: extraction, fractionation, and purification.

Caption: General workflow for the isolation of tetramethoxystilbenes.

Detailed Methodologies

4.2.1. Plant Material and Extraction

-

Collection and Preparation: The leaves of the source plant (e.g., Eugenia rigida) are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is then subjected to solvent extraction. For the isolation of the relatively nonpolar tetramethoxystilbenes from Eugenia rigida, a nonpolar solvent like n-hexane is used. The extraction is typically performed at room temperature with stirring for an extended period, and the process is repeated multiple times to ensure complete extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.

4.2.2. Bioassay-Guided Fractionation

-

Initial Screening: The crude extract is subjected to a preliminary biological assay to confirm its activity. In the case of the Eugenia rigida study, luciferase reporter gene assays were used to assess the extract's effect on cancer-related signaling pathways.

-

Fractionation: The active crude extract is then fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography with a stepwise gradient of solvents of increasing polarity. Each fraction is then tested for its biological activity. The fractions showing the highest activity are selected for further purification.

4.2.3. Purification

-

Chromatographic Techniques: The active fractions are subjected to further purification using one or more chromatographic methods. Centrifugal preparative thin-layer chromatography (CPTLC) has been successfully employed for the purification of tetramethoxystilbenes from Eugenia rigida.[9]

-

Isolation of Pure Compounds: The purification process is monitored by thin-layer chromatography (TLC). Fractions containing the pure compounds are combined and the solvent is evaporated to yield the isolated tetramethoxystilbenes.

4.2.4. Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule and the position of the methoxy groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compounds.

Signaling Pathways Modulated by Tetramethoxystilbenes

Tetramethoxystilbenes have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer.

Wnt Signaling Pathway

(Z)-3,4,3',5'-tetramethoxystilbene has been identified as an inhibitor of the Wnt signaling pathway.[1] The Wnt pathway is crucial for cell proliferation, differentiation, and migration, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the Wnt signaling pathway by (Z)-3,4,3',5'-TMS.

Other Cancer-Related Signaling Pathways

In addition to the Wnt pathway, (Z)-3,4,3',5'-tetramethoxystilbene has been shown to inhibit the activation of several other cancer-related signaling pathways, including:

-

Stat3

-

Smad3/4

-

myc

-

Ets

-

Notch

Both (Z)- and (E)-3,4,3',5'-tetramethoxystilbene demonstrated similar inhibitory effects on Ap-1 and NF-κB signaling.[1]

Conclusion

The discovery of tetramethoxystilbenes in natural sources like Eugenia rigida has opened up new avenues for research into the pharmacological potential of these resveratrol analogues. This guide has provided a detailed overview of their discovery, natural occurrence, and the experimental procedures for their isolation. The limited quantitative data and the need for the identification of natural sources for other isomers represent key areas for future investigation. The elucidation of the signaling pathways modulated by these compounds provides a strong foundation for further studies into their mechanisms of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combretum zeyheri - Wikipedia [en.wikipedia.org]

- 5. tropical.theferns.info [tropical.theferns.info]

- 6. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 7. powo.science.kew.org [powo.science.kew.org]

- 8. The Effects of Combining Cancer Drugs with Compounds Isolated from Combretum zeyheri Sond. and Combretum platypetalum Welw. ex M.A. Lawson (Combretaceae) on the Viability of Jurkat T Cells and HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

2,3',4,5'-Tetramethoxystilbene suppliers and commercial availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3',4,5'-Tetramethoxystilbene (TMS), a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. TMS is a promising molecule in cancer research and drug development due to its targeted activity and potential as a chemopreventive and therapeutic agent. This document covers its commercial availability, key technical data, relevant experimental protocols, and the signaling pathways it modulates.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, catering to research and development needs. The compound is typically sold in quantities ranging from milligrams to grams, with purity levels suitable for in vitro and in vivo studies. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name/Synonyms | CAS Number | Purity | Available Quantities |

| MedChemExpress | TMS, (E)-2,3',4,5'-tetramethoxystilbene | 24144-92-1 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |

| AbMole BioScience | TMS, (E)-2,3',4,5'-tetramethoxystilbene | 24144-92-1 | >99.0% | 5 mg, 10 mg, 50 mg |

| Cayman Chemical | TMS, this compound | 24144-92-1 | ≥98% | 1 mg, 5 mg, 10 mg |

| Tocris Bioscience | TMS, (E)-2,3',4,5'-tetramethoxystilbene | 24144-92-1 | ≥98% (HPLC) | 10 mg, 50 mg |

| Selleck Chemicals | TMS, (E)-2,3',4,5'-tetramethoxystilbene | 24144-92-1 | >98% | 10 mM (1 mL), 5 mg, 10 mg, 50 mg, 100 mg |

| LKT Laboratories, Inc. | TMS, Trans-2,3',4,5'-tetramethoxystilbene | 24144-92-1 | ≥99% | 5 mg, 25 mg, 100 mg |

Technical Data

This compound is a trans-stilbene derivative with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.35 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 78-79 °C | [3] |

| CAS Number | 24144-92-1 | [1][2] |

| Solubility | DMSO: ≥ 30.04 mg/mL (100 mM) | [2][4] |

| DMF: 30 mg/mL | [1] | |

| Ethanol: 400 µg/mL | [1] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Biological Activity

TMS is a highly potent and selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide variety of human tumors and is involved in the metabolic activation of procarcinogens.[5] Its inhibitory activity against other CYP isoforms is significantly lower, highlighting its selectivity.

| Target | IC₅₀ | Kᵢ | Selectivity vs. CYP1B1 | Reference |

| CYP1B1 | 6 nM | 3 nM | - | [6] |

| CYP1A1 | 300 nM | - | 50-fold | [6] |

| CYP1A2 | 3.1 µM | - | ~500-fold | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Wittig Reaction)

The Wittig reaction is a widely used method for the synthesis of stilbene derivatives. The following is a general protocol that can be adapted for the synthesis of TMS.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

3,5-Dimethoxybenzyltriphenylphosphonium bromide

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution at room temperature. The formation of the ylide is indicated by a color change.

-

Wittig Reaction: To the ylide solution, add a solution of 2,4-dimethoxybenzaldehyde in anhydrous methanol dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

-

Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-2,3',4,5'-Tetramethoxystilbene.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

CYP1B1 Inhibition Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1 and CYP1B1.

Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP1B1 enzyme in a 96-well plate.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, 7-ethoxyresorufin.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Generate a standard curve using known concentrations of resorufin.

-

Calculate the percent inhibition of CYP1B1 activity at each concentration of TMS and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V staining is a common method to detect early apoptosis.

Materials:

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the potent and selective inhibition of CYP1B1. This enzyme is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[7]